Bis(2-chlorophenyl) phosphorochloridate
Description
General Context and Significance within Organophosphorus Chemistry
Organophosphorus chemistry is a vast and vital field, with compounds that are integral to biochemistry, medicine, agriculture, and industry. acgpubs.org Within this domain, phosphorochloridates serve as crucial electrophilic phosphorus reagents. Bis(2-chlorophenyl) phosphorochloridate, as a member of the diaryl phosphorochloridate family, is significant primarily as a phosphorylating agent . wikipedia.orgenamine.net
The presence of the electron-withdrawing chlorine atoms on the phenyl rings enhances the electrophilicity of the phosphorus atom, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in organic synthesis to form phosphate (B84403) esters, phosphoramidates, and pyrophosphates. The two 2-chlorophenyl groups are not merely passive substituents; they modulate the reactivity of the P-Cl bond and can influence the properties of the resulting phosphorylated product. The steric bulk and electronic effects of these groups can offer advantages in certain synthetic applications, potentially leading to improved yields or selectivity compared to simpler diaryl phosphorochloridates like diphenyl phosphorochloridate. acgpubs.org
The utility of such reagents is particularly evident in the synthesis of biologically active molecules, including prodrugs, where the phosphate moiety can improve solubility and bioavailability. nih.gov The controlled introduction of a phosphate group is a cornerstone of synthetic organic chemistry, and reagents like this compound provide a reliable method for achieving this transformation.
Historical Perspectives on its Development and Early Research Focus
Early research involving diaryl phosphorochloridates, including substituted variants like the bis(2-chlorophenyl) derivative, was largely focused on their utility as phosphorylating agents. wikipedia.org The initial investigations would have centered on understanding their reactivity with simple nucleophiles such as alcohols, phenols, and amines to produce the corresponding phosphate esters and phosphoramidates. nih.gov
The primary research focus in the early stages of its use would have been on:
Synthetic Methodology: Establishing efficient and high-yielding protocols for the synthesis of various phosphate esters and amides using this compound.
Reactivity Studies: Comparing its reactivity to other known phosphorylating agents to understand the influence of the 2-chloro-substituents on the reaction rates and substrate scope.
Intermediate in Multi-step Syntheses: Employing it as a key building block in the synthesis of more complex organophosphorus compounds. For instance, its reaction with sodium azide (B81097) would yield the corresponding phosphorazidate, a versatile reagent in its own right. orgsyn.org
While detailed historical accounts specifically singling out this compound are scarce, its development and early applications can be understood as part of the broader scientific endeavor to create a toolbox of reliable and versatile phosphorylating agents for the burgeoning field of organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-[chloro-(2-chlorophenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3O3P/c13-9-5-1-3-7-11(9)17-19(15,16)18-12-8-4-2-6-10(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSGEMKKBUVQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(OC2=CC=CC=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402367 | |
| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17776-78-2 | |
| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Bis 2 Chlorophenyl Phosphorochloridate Reactivity
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution at the phosphorus atom of Bis(2-chlorophenyl) phosphorochloridate is a cornerstone of its chemistry, often utilized in the synthesis of more complex organophosphorus compounds. researchgate.netresearchgate.net The reaction involves the attack of a nucleophile (Nu:) on the electron-deficient phosphorus center, leading to the displacement of the chloride ion (Cl⁻), a competent leaving group. The mechanistic pathway of this phosphoryl transfer can vary, generally falling into two broad categories: concerted or stepwise. nih.govsapub.org
Concerted Mechanisms in Phosphoryl Transfer
A concerted mechanism, analogous to the SN2 reaction at a carbon center, involves a single transition state where the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group. nih.govquora.com In this pathway (termed ANDN), the phosphorus center transitions from a tetrahedral geometry to a trigonal bipyramidal transition state, with the incoming nucleophile and the outgoing chloride ion occupying the apical positions. sapub.orglibretexts.org
Studies on related phosphoryl transfer reactions suggest that this pathway is characterized by an "exploded" transition state with weak bonds to both the attacking and leaving groups. sapub.org The concerted nature means that no stable intermediate is formed during the reaction. nih.gov Many phosphoryl transfer reactions are believed to proceed via this concerted, SN2-like mechanism, especially with substrates like phosphate (B84403) diesters and triesters. nih.govfrontiersin.org
Stepwise Mechanisms and Intermediate Formation
In contrast to the concerted pathway, stepwise mechanisms involve the formation of a discrete reaction intermediate. nih.gov These can be further classified as either associative (addition-elimination, AN + DN) or dissociative (elimination-addition, DN + AN). nih.govfrontiersin.org
Associative (Addition-Elimination): In this mechanism, the nucleophile first adds to the phosphorus center, forming a stable or quasi-stable pentavalent trigonal bipyramidal phosphorane intermediate. nih.govlibretexts.org The leaving group is then expelled in a subsequent step. This pathway is favored when the substituents on the phosphorus can stabilize the pentacoordinate structure.
Dissociative (Elimination-Addition): This SN1-like mechanism involves the initial, rate-limiting cleavage of the phosphorus-leaving group bond to form a highly reactive, trigonal planar metaphosphate intermediate. nih.gov This intermediate is then rapidly attacked by the nucleophile. While this mechanism is common for phosphate monoesters, it is less frequently proposed for phosphorochloridates. frontiersin.org
The operative mechanism—concerted versus stepwise—is highly dependent on the specific reactants, the solvent, and the stability of the potential intermediates. libretexts.org
Role of Nucleophile and Leaving Group Effects
The nature of both the nucleophile and the leaving group profoundly influences the rate and mechanism of the substitution reaction.
Nucleophile Effects: The strength of the nucleophile is a critical factor. Stronger nucleophiles, which are better able to donate their electron pair, generally accelerate the reaction rate, particularly in concerted SN2-type mechanisms where the nucleophile is involved in the rate-determining step. libretexts.org For instance, negatively charged nucleophiles (e.g., alkoxides, thiolates) are typically more potent than their neutral counterparts (e.g., alcohols, water). libretexts.org Kinetic studies on the reactions of similar organophosphorus compounds with various anilines or pyridines often show a strong correlation between nucleophile basicity and reaction rate, providing evidence for significant bond formation in the transition state. sapub.orgnih.gov
Leaving Group Effects: A good leaving group is one that is stable after detaching with the bonding pair of electrons. libretexts.org Generally, the weaker the basicity of a group, the better its leaving group ability. libretexts.org The chloride ion (Cl⁻) in this compound is the conjugate base of a strong acid (HCl), making it a weak base and thus a good leaving group. libretexts.orgnih.gov This facilitates the nucleophilic attack at the phosphorus center. The ability of the leaving group to depart is integral to the rate-determining step in both concerted mechanisms and certain stepwise pathways. libretexts.org
| Factor | Influence on Nucleophilic Substitution | Example |
| Nucleophile Strength | Stronger nucleophiles generally increase the reaction rate, especially in concerted (SN2-like) mechanisms. | RO⁻ > ROH; RNH₂ > H₂O libretexts.org |
| Leaving Group Ability | Better leaving groups (weaker bases) increase the reaction rate by stabilizing the negative charge after bond cleavage. | I⁻ > Br⁻ > Cl⁻ > F⁻ (in protic solvents) libretexts.org |
Kinetic Isotope Effect Studies in Mechanistic Elucidation
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the extent to which an atom is involved in bond-breaking or bond-forming in the rate-determining step. wikipedia.org It is defined as the ratio of the reaction rate of a compound with a lighter isotope (kL) to that of its heavier isotope counterpart (kH). wikipedia.org
In the context of reactions involving this compound, substituting an atom in the nucleophile, such as replacing hydrogen with deuterium (B1214612) in an amine nucleophile (e.g., XC₆H₄NH₂ vs. XC₆H₄ND₂), can provide deep mechanistic insights. rsc.org
Primary KIE: A primary KIE (kH/kD > 1) is observed when a bond to the isotope is broken in the rate-determining step. For example, a primary normal KIE in the reaction with deuterated anilines suggests that the N-H (or N-D) bond is partially broken in the transition state, often implying deprotonation or hydrogen bonding is part of the rate-limiting process. rsc.org
Secondary KIE: A secondary KIE occurs when the bond to the isotope is not directly broken. An inverse secondary KIE (kH/kD < 1) can suggest a change in hybridization at the labeled atom or steric crowding in the transition state. wikipedia.orgrsc.org
Kinetic studies on analogous systems, such as the anilinolysis of O-aryl methyl phosphonochloridothioates, have demonstrated how KIE values can reveal a change in mechanism from a concerted frontside attack (with primary normal KIEs) for stronger nucleophiles to a stepwise backside attack (with large inverse secondary KIEs) for weaker ones. rsc.org These studies underscore the utility of KIEs in mapping the intricate details of the transition state structure. princeton.edu
Electrophilic Nature and Reactivity Enhancements
The phosphorus atom in this compound is highly electrophilic, meaning it is electron-deficient and susceptible to attack by electron-rich nucleophiles. This electrophilicity is a result of the cumulative inductive and resonance effects of the atoms bonded to it. The highly electronegative phosphoryl oxygen (P=O), the chloride atom, and the two oxygens of the chlorophenoxy groups all withdraw electron density from the central phosphorus atom. libretexts.org
The reactivity of this electrophilic center can be further enhanced. For instance, electron-withdrawing substituents on the aryl rings can increase the electrophilicity of the phosphorus atom, making it a better target for nucleophiles. nih.govdur.ac.uk This principle is a cornerstone of physical organic chemistry, where electronic effects are modulated to control reaction rates.
Solvent Effects on Reaction Kinetics and Mechanisms
The choice of solvent can dramatically alter the rate and even the mechanism of nucleophilic substitution reactions at the phosphorus center. nih.gov Solvents influence reactions by stabilizing or destabilizing the reactants, transition states, and intermediates through solvation. libretexts.org
Polar Protic Solvents: Solvents like water and alcohols can hydrogen-bond with and solvate both anions and cations effectively. In SN1-like dissociative mechanisms, these solvents are particularly effective at stabilizing the charged metaphosphate intermediate and the leaving group anion, thus accelerating the reaction. libretexts.org However, for SN2-like reactions, they can solvate the nucleophile, lowering its ground-state energy and potentially increasing the activation energy, which slows the reaction. libretexts.orgyoutube.com
Polar Aprotic Solvents: Solvents such as acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO) possess dipole moments but lack acidic protons. libretexts.org They are good at solvating cations but less effective at solvating anions. This leaves the nucleophile (often an anion) relatively "bare" and highly reactive, which typically accelerates SN2 reactions. libretexts.org
Nonpolar Solvents: In nonpolar solvents, charged species (intermediates or transition states) are poorly stabilized, which generally disfavors reactions that involve charge separation.
Studies have shown that changing from an aqueous to a less polar solvent can have significant consequences, sometimes inducing a change in mechanism from a bimolecular (SN2-like) to a unimolecular (SN1-like) pathway. nih.gov The Hughes-Ingold rules provide a qualitative framework for predicting how solvent polarity will affect substitution reactions based on the charge types of the reactants. nih.gov
Applications of Bis 2 Chlorophenyl Phosphorochloridate in Advanced Organic Synthesis
Reagent in Oligonucleotide Synthesis
Bis(2-chlorophenyl) phosphorochloridate is instrumental in the chemical synthesis of oligonucleotides, which are short nucleic acid polymers. These synthetic oligonucleotides have wide-ranging applications in molecular biology, diagnostics, and therapeutics. The compound's utility spans several key methodologies in oligonucleotide synthesis, including the formation of internucleotide linkages and its application in both H-phosphonate and phosphotriester approaches, as well as in the synthesis of modified analogues like phosphorothioates.
Formation of Internucleotide Linkages
The primary role of this compound in oligonucleotide synthesis is to facilitate the formation of the phosphodiester backbone that links individual nucleotide units. This process is fundamental to elongating the oligonucleotide chain. In the phosphotriester method, it acts as a phosphorylating agent, creating a reactive intermediate that readily couples with the hydroxyl group of the next nucleoside in the sequence. This step-wise addition allows for the controlled and sequential assembly of the desired oligonucleotide sequence.
Application in H-Phosphonate Based Oligonucleotide Synthesis
The H-phosphonate method is a popular approach for oligonucleotide synthesis, valued for its relative simplicity and efficiency. umich.edu In this methodology, this compound can be used as a coupling agent. rsc.orgrsc.org The synthesis cycle involves two main chemical steps: the deprotection of the terminal 5'-hydroxyl group of the support-bound oligonucleotide and the subsequent coupling of this hydroxyl group with a nucleoside 3'-H-phosphonate in the presence of a condensing agent. umich.eduumich.edu After the oligonucleotide chain has been assembled, a single oxidation step converts the internucleoside H-phosphonate linkages into the natural phosphodiester bonds. umich.edu This method is also adaptable for creating modified backbones, such as phosphorothioates. umich.edu
Use in Phosphotriester Oligonucleotide Synthesis
In the phosphotriester approach to oligonucleotide synthesis, the phosphate (B84403) groups are protected to prevent unwanted side reactions. trilinkbiotech.com this compound serves as a key phosphorylating agent in this method. The 2-chlorophenyl group acts as a temporary protecting group for the phosphate, which can be removed at the end of the synthesis. This method was a significant advancement over the earlier phosphodiester approach as it improved reaction yields and allowed for the synthesis of longer oligonucleotides. trilinkbiotech.com The choice of the activating agent is crucial for the efficiency of the coupling reaction in this method. trilinkbiotech.com
Synthesis of Oligonucleotide Phosphorothioate (B77711) Analogues
Oligonucleotide phosphorothioates are modified oligonucleotides where one of the non-bridging oxygen atoms in the phosphate backbone is replaced by a sulfur atom. nih.gov This modification confers increased resistance to nuclease degradation, a desirable property for therapeutic applications. umich.edu this compound is utilized in synthetic strategies to produce these analogues. In the context of H-phosphonate chemistry, after the coupling reaction forms the H-phosphonate internucleotide linkage, a sulfurization step is performed instead of oxidation. rsc.orgrsc.org This introduces the phosphorothioate linkage. The synthesis of these analogues can be achieved with high efficiency, leading to the production of very pure products. rsc.org
Role in Phosphorylation Reactions of Organic Molecules
Beyond oligonucleotide synthesis, this compound is a versatile phosphorylating agent for a variety of organic molecules. Phosphorylation, the introduction of a phosphate group into an organic molecule, is a critical transformation in organic chemistry and biochemistry. This reagent can be used to phosphorylate alcohols and amines, forming the corresponding phosphate esters and phosphoramidates. nih.gov For instance, it can be generated in situ from the reaction of 2,6-dimethylphenol (B121312) and phosphorus oxychloride, catalyzed by magnesium chloride, and then used for the phosphorylation of amines. nih.gov
Utility in Nucleoside Phosphate and Phosphonate Prodrug Synthesis
The development of antiviral and anticancer therapies often relies on the synthesis of nucleoside analogues that can interfere with cellular processes. However, the charged nature of nucleoside monophosphates hinders their ability to cross cell membranes. To overcome this, prodrug strategies are employed, wherein the phosphate group is masked with lipophilic moieties that can be cleaved intracellularly to release the active nucleotide. This compound has proven instrumental in the synthesis of such prodrugs.
The 2-chlorophenyl groups in this compound serve as effective protecting groups for the phosphate moiety during synthesis. These groups are relatively stable to various reaction conditions but can be removed under specific deprotection protocols, a critical feature in the multi-step synthesis of complex nucleoside derivatives. The phosphotriester approach, a foundational method in oligonucleotide synthesis, historically utilized aryl protecting groups like the o-chlorophenyl group. trilinkbiotech.com This highlights the established principle of employing such functionalities for phosphate protection.
In the synthesis of nucleoside phosphoramidates, various phosphorochloridates are reacted with protected nucleosides. nih.gov While specific examples detailing the extensive use of this compound in high-yield synthesis of a wide array of marketed prodrugs are not prevalent in recent literature, its structural motifs are central to established synthetic strategies. The general mechanism involves the reaction of the hydroxyl group of a nucleoside with this compound to form a phosphotriester intermediate. This intermediate can then be further modified to introduce other promoieties, ultimately leading to the desired prodrug.
Coupling Agent in Diverse Chemical Transformations
Beyond its application in nucleoside chemistry, this compound functions as a versatile coupling agent in a range of chemical transformations. A coupling agent facilitates the joining of two molecules, typically by activating one of the reactants. In the case of this compound, it activates hydroxyl groups towards nucleophilic attack, enabling the formation of new bonds.
This reactivity is fundamental to its role in phosphotriester oligonucleotide synthesis, where it facilitates the formation of the internucleosidic phosphate linkage. trilinkbiotech.comwikipedia.org The process involves the activation of a nucleoside 5'-hydroxyl group by a phosphorochloridate, followed by reaction with the 3'-hydroxyl group of another nucleoside. The 2-chlorophenyl groups protect the phosphate during the coupling steps. trilinkbiotech.com
The principle of activating hydroxyl groups can be extended to other coupling reactions, such as the formation of esters and amides, although its use in these areas is less commonly documented compared to more conventional coupling reagents. uni-kiel.deglobalresearchonline.netuniurb.itbachem.com The electrophilic nature of the phosphorus atom in this compound makes it susceptible to attack by nucleophiles like alcohols and amines, leading to the formation of a new phosphorus-oxygen or phosphorus-nitrogen bond and the displacement of the chloride ion.
Coupling Efficiency and Optimization
The efficiency of coupling reactions utilizing this compound is influenced by several factors, including the choice of solvent, base, reaction temperature, and the nature of the substrates. In the context of oligonucleotide synthesis, the development of highly efficient coupling agents and activators was crucial to achieving high yields, often exceeding 95% per step. trilinkbiotech.com
Optimization of these reactions often involves a delicate balance to ensure rapid and complete coupling while minimizing side reactions. For instance, in phosphotriester synthesis, the choice of the activating agent is critical for driving the reaction to completion. trilinkbiotech.com While specific, detailed optimization studies for a broad range of reactions using this compound are not extensively documented in readily available literature, the principles of optimizing similar coupling reactions provide a framework for its use. These principles include the use of non-nucleophilic bases to scavenge the HCl byproduct, careful control of stoichiometry, and the selection of appropriate solvents to ensure the solubility of all reactants and intermediates.
Advanced Spectroscopic and Structural Characterization in Research
Infrared (IR) Spectroscopy for Molecular Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of Bis(2-chlorophenyl) phosphorochloridate is characterized by several key absorption bands that confirm its structure. The most prominent features include the phosphoryl stretch (P=O), the P-O-C asymmetric and symmetric stretches, and vibrations associated with the chlorinated aromatic rings.
Key characteristic absorption bands expected in the IR spectrum are detailed in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600-1450 | Aromatic C=C Ring Stretch | Medium to Strong |
| 1300-1250 | P=O Stretch (Phosphoryl) | Strong, Sharp |
| 1200-1100 | P-O-C (Aryl) Asymmetric Stretch | Strong |
| 1000-950 | P-O-C (Aryl) Symmetric Stretch | Medium |
| 1100-1000 | C-Cl Stretch | Strong |
| 900-675 | Aromatic C-H Out-of-Plane Bend ("oop") | Strong |
| 600-500 | P-Cl Stretch | Medium to Strong |
The strong absorption band observed in the 1250-1300 cm⁻¹ region is highly characteristic of the P=O double bond. The presence of strong bands for the P-O-C (aryl) linkage and the C-Cl bond, along with typical aromatic C=C and C-H vibrations, collectively provides compelling evidence for the proposed molecular structure.
UV-Visible Spectroscopy for Electronic Structure Investigations
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like this compound, this technique primarily provides information on the π-electron systems of the phenyl rings. The absorption of UV radiation promotes electrons from lower-energy π orbitals to higher-energy π* anti-bonding orbitals.
While specific experimental UV-Vis absorption maxima (λmax) for this compound are not extensively documented in the literature, the spectrum is expected to be dominated by absorptions characteristic of substituted benzene (B151609) rings. Typically, substituted benzenes exhibit two main absorption bands:
An intense band around 200-220 nm, attributed to the primary π → π* transition.
A weaker, more structured band between 250-280 nm, corresponding to a "benzenoid" π → π* transition.
The presence of chloro- and phosphorochloridate substituents on the phenyl rings can cause a slight shift (typically bathochromic, to longer wavelengths) of these absorption bands and may affect their intensities compared to unsubstituted benzene. These studies are valuable for confirming the presence of the aromatic chromophores and for quantitative analysis, although they provide less detailed structural information than NMR or IR spectroscopy.
X-ray Diffraction Studies for Solid-State Structures
A search of the scientific literature and crystallographic databases indicates that a single-crystal X-ray structure of this compound has not been reported. If such a study were performed, it would provide invaluable data, including:
Precise Bond Lengths: The exact lengths of the P=O, P-Cl, P-O, C-O, C-Cl, and aromatic C-C bonds could be measured with high precision. This would offer insight into the bonding characteristics, such as the double-bond character of the P=O bond.
Bond Angles: The analysis would reveal the geometry around the central phosphorus atom, confirming its expected tetrahedral arrangement (O=P-O, O=P-Cl, O-P-Cl angles).
Torsional Angles: The dihedral angles describing the orientation of the two 2-chlorophenyl groups relative to the central phosphate (B84403) core would be determined. This would define the molecule's preferred conformation in the solid state, which is influenced by steric and electronic effects.
Intermolecular Interactions: The crystal packing would reveal any non-covalent interactions, such as π-stacking or dipole-dipole interactions, that govern the solid-state assembly.
Without an experimental crystal structure, these molecular parameters can only be estimated through computational modeling.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. By approximating the electron density, DFT methods can determine optimized molecular geometries, vibrational frequencies, and electronic energies. For Bis(2-chlorophenyl) phosphorochloridate, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or larger), would be instrumental in understanding its fundamental characteristics.
Molecular Orbital (MO) Theoretical Calculations
Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the description of molecular orbitals as combinations of atomic orbitals. Calculations based on MO theory, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can elucidate the nature of bonding within this compound. A key output of these calculations is the visualization and energy quantification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, MO calculations would map the spatial distribution of these frontier orbitals, identifying which parts of the molecule are most involved in electron donation and acceptance.
Computational Studies on Reaction Pathways and Transition States
Understanding how this compound participates in chemical reactions requires the exploration of potential reaction pathways and the identification of associated transition states. Computational methods are invaluable for mapping the potential energy surface of a reaction, locating the minimum energy paths that connect reactants to products.
For instance, in a nucleophilic substitution reaction at the phosphorus center, computational studies can model the approach of a nucleophile and the departure of the chloride leaving group. These calculations can help distinguish between different mechanistic possibilities, such as a concerted (SN2-like) or a stepwise mechanism involving a pentacoordinate intermediate. By calculating the energies of reactants, products, intermediates, and, crucially, the transition states, activation energies and reaction enthalpies can be determined. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes at the peak of the energy barrier.
Analysis of Substituent Effects using Computational Models
The chemical behavior of this compound is significantly influenced by its substituent groups: the two 2-chlorophenyl groups and the chlorine atom attached to the phosphorus center. Computational models can systematically probe the effects of these substituents on the molecule's geometry, electronic structure, and reactivity.
By comparing the calculated properties of this compound with those of related, unsubstituted or differently substituted organophosphorus compounds, the electronic and steric influence of the 2-chloro substituents can be quantified. For example, calculations could assess how the electron-withdrawing nature of the chlorine atoms on the phenyl rings affects the electrophilicity of the phosphorus atom. Similarly, the steric bulk of the ortho-chloro substituents can be analyzed to understand their impact on the accessibility of the phosphorus center to incoming nucleophiles.
Molecular Electrostatic Potential (MEP) Surfaces and Frontier Orbitals Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). For this compound, the MEP surface would likely show a significant positive potential around the phosphorus atom, confirming its electrophilic character, and negative potentials around the oxygen and chlorine atoms.
A combined analysis of the MEP surface with the frontier molecular orbitals (HOMO and LUMO) provides a comprehensive picture of reactivity. While the MEP indicates regions of electrostatic attraction, the frontier orbitals pinpoint the specific orbitals involved in chemical reactions. For example, the LUMO of this compound would likely be centered on the phosphorus atom, indicating that this is the primary site for accepting electrons from a nucleophile's HOMO. This integrated analysis offers a powerful predictive tool for understanding the molecule's chemical behavior.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Applications
The primary role of phosphorochloridates in organic synthesis is to act as phosphorylating agents, enabling the formation of phosphate (B84403) esters and phosphoramidates. Future research is poised to expand the application of Bis(2-chlorophenyl) phosphorochloridate in the synthesis of novel, high-value molecules, particularly those with potential biological activity.
One of the most promising areas is in the synthesis of phosphoramidate (B1195095) prodrugs, a strategy known as the ProTide approach. nih.gov This method has been successful in enhancing the efficacy of nucleoside analogue drugs used in antiviral and anticancer therapies. nih.gov this compound could serve as a key reagent in creating new ProTide derivatives of various therapeutic agents. Research in this area would involve reacting the phosphorochloridate with a therapeutic nucleoside and an amino acid ester to generate the corresponding phosphoramidate.
Furthermore, the reactivity of this compound can be harnessed to synthesize a variety of other organophosphorus compounds. Its reaction with different nucleophiles can lead to the formation of new phosphate esters, phosphonates, and other derivatives with potential applications in medicinal chemistry and as ligands in catalysis. tandfonline.comfrontiersin.orglongdom.org The development of one-pot synthetic routes that utilize this reagent could also be a focus, aiming for more efficient and environmentally benign processes. nih.gov
| Potential Synthetic Application | Description of Research Focus | Potential Impact |
|---|---|---|
| Synthesis of Novel Phosphoramidate Prodrugs (ProTides) | Utilizing this compound to create phosphoramidate derivatives of existing antiviral and anticancer drugs to improve their cellular uptake and activation. | Development of more effective and targeted therapies for various diseases. |
| Development of New Catalytic Ligands | Synthesizing novel phosphine (B1218219) or phosphite (B83602) ligands derived from this compound for use in asymmetric catalysis. | Advancements in the stereoselective synthesis of chiral molecules for the pharmaceutical and fine chemical industries. mdpi.com |
| Creation of Bioactive Organophosphorus Compounds | Exploring the synthesis of new classes of organophosphorus compounds with potential antimicrobial, antioxidant, or enzyme-inhibiting properties. nih.govresearchgate.net | Discovery of new lead compounds for drug development. |
Advanced Mechanistic Studies on Reactivity Control
A deeper understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and selectivity in synthetic applications. Future research in this area should focus on both computational and experimental approaches to elucidate the factors governing its behavior.
Advanced mechanistic studies could involve:
Kinetic Analysis: Detailed kinetic studies of its reactions with various nucleophiles would provide quantitative data on reaction rates and the influence of reaction conditions (e.g., solvent, temperature, and catalyst).
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, transition states, and intermediate structures. This would offer insights into the electronic and steric effects of the 2-chlorophenyl groups on the phosphorus center's reactivity.
Stereochemical Control: For reactions leading to chiral phosphorus centers, in-depth studies are needed to understand and control the stereoselectivity. This is particularly important for the synthesis of enantiomerically pure pharmaceuticals. mdpi.com The presence of two bulky 2-chlorophenyl groups may offer unique opportunities for stereocontrol.
Controlling the reactivity of phosphorochloridates is often challenging due to side reactions and the need for protecting groups in complex syntheses. nih.gov Advanced mechanistic understanding will enable the development of more robust and efficient synthetic protocols with higher yields and fewer byproducts.
| Area of Mechanistic Study | Research Methodology | Projected Outcome |
|---|---|---|
| Reaction Kinetics | Spectroscopic monitoring (e.g., NMR, IR) of reaction progress under various conditions. | Quantitative understanding of reactivity and optimization of reaction parameters. |
| Computational Chemistry | DFT calculations to model reaction intermediates and transition states. | Insight into the electronic and steric influences on reaction pathways. |
| Stereoselectivity Studies | Synthesis and analysis of chiral products using techniques like chiral HPLC and NMR with chiral shift reagents. | Development of methods for the asymmetric synthesis of valuable organophosphorus compounds. |
Integration with Sustainable Chemistry Principles
The field of organophosphorus chemistry is increasingly focusing on the adoption of green and sustainable practices. nih.gov Future research on this compound should align with these principles, addressing both its synthesis and its application in a more environmentally responsible manner.
Key avenues for integrating sustainable chemistry include:
Greener Synthetic Routes: The conventional synthesis of phosphorochloridates often relies on hazardous reagents like phosphorus oxychloride. rsc.org Research into alternative, greener synthetic pathways to this compound, potentially using biocatalysis or mechanochemistry, would be highly beneficial. rsc.org
Catalytic Applications: Developing catalytic cycles where this compound is used as a catalyst or a precursor to a recyclable catalyst would improve atom economy and reduce waste.
Solvent Selection: Moving away from chlorinated and other hazardous solvents towards greener alternatives like ionic liquids or solvent-free reaction conditions is a critical aspect of sustainable chemistry. rsc.org
Waste Reduction: The development of synthetic methods that minimize the formation of byproducts, particularly chlorinated waste, is essential. rsc.org
By focusing on these areas, the environmental footprint associated with the production and use of this compound can be significantly reduced, making it a more attractive reagent for both academic and industrial applications.
Exploration in Polymer Chemistry and Material Science Contexts
The unique properties of organophosphorus compounds make them valuable in the development of advanced materials. This compound represents an unexplored building block in this domain.
Future research could investigate its use as:
A Flame Retardant Monomer or Additive: Organophosphorus compounds are well-known for their flame-retardant properties. researchgate.net Incorporating this compound into polymer backbones or using it as an additive could lead to the development of new fire-resistant materials for applications in electronics, construction, and textiles. nih.gov
A Surface Modifying Agent: The reactive P-Cl bond could be utilized to graft the molecule onto surfaces, such as cellulose (B213188) nanocrystals or metal oxides, to impart new functionalities. rsc.org This could enhance properties like thermal stability, hydrophobicity, or compatibility with polymer matrices.
A Precursor to Novel Polymers: Polymerization of derivatives of this compound could lead to new classes of phosphorus-containing polymers with unique optical, electronic, or mechanical properties.
Component in Metal-Organic Frameworks (MOFs): The related field of metal phosphonates has shown promise in creating porous materials for gas storage, separation, and catalysis. mdpi.com Derivatives of this compound could be explored as linkers in the synthesis of novel MOFs.
The incorporation of the bis(2-chlorophenyl)phosphate moiety into materials could offer a combination of properties, including thermal stability and flame retardancy, making this a rich area for future exploration.
Q & A
Q. What are the recommended storage conditions for Bis(2-chlorophenyl) phosphorochloridate to ensure stability?
this compound should be stored in a tightly sealed, moisture-free container at low temperatures (0–6°C) to prevent hydrolysis or degradation. Avoid exposure to oxidizing agents and humidity. Storage under inert gas (e.g., argon) is recommended for long-term stability .
Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?
Gas chromatography coupled with mass spectrometry (GC/MS) or flame photometric detection (GC/FPD) is effective. Sample preparation typically involves extraction with dichloromethane, drying with anhydrous sodium sulfate, and concentration under reduced pressure. For air samples, silica gel column prefractionation is advised .
Q. What safety precautions are necessary when handling this compound?
Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. Avoid skin contact and ensure immediate decontamination with water in case of exposure. Store separately from incompatible materials like oxidizers .
Q. What is the role of this compound in oligonucleotide synthesis?
It acts as a coupling agent in H-phosphonate chemistry for synthesizing phosphorothioate oligonucleotides. The compound facilitates the formation of internucleotide bonds at low temperatures (-40°C), followed by sulfurization using agents like 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione .
Advanced Research Questions
Q. How can reaction efficiency be optimized when using this compound in phosphorothioate synthesis?
Key factors include:
- Temperature control : Maintain -40°C during coupling to suppress side reactions.
- Stoichiometry : Use a 1.2–1.5 molar excess of the coupling agent relative to nucleoside H-phosphonates.
- Sulfurization timing : Immediate in situ sulfur transfer post-coupling minimizes oxidation. Validate purity via HPLC or MALDI-TOF .
Q. How can conflicting data on the reactivity of this compound with nucleophiles be resolved?
Systematic studies varying solvent polarity (e.g., acetonitrile vs. THF), nucleophile strength (e.g., primary vs. secondary amines), and reaction time are critical. Use kinetic assays (e.g., NMR monitoring) to compare activation energies and identify competing pathways .
Q. What decomposition products form under acidic or basic conditions, and how do they impact reaction outcomes?
Hydrolysis under acidic conditions generates 2-chlorophenol and phosphoric acid derivatives, while basic conditions may yield chlorophenyl phosphate esters. Monitor degradation via FT-IR (P=O stretching at 1250–1300 cm⁻¹) and adjust reaction pH to neutral to minimize side products .
Q. What strategies mitigate batch-to-batch variability in oligonucleotide synthesis using this reagent?
- Pre-activation : Pre-mix the reagent with H-phosphonates for 5–10 minutes before adding to the growing oligonucleotide chain.
- Quality control : Use LC-MS to verify reagent purity (>98%) and moisture content (Karl Fischer titration <0.1%) .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
